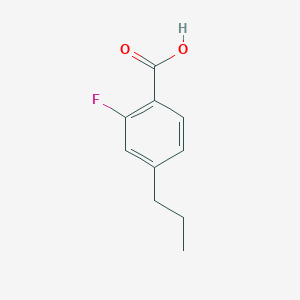
Terephthalic acid, dipentyl ester
Descripción general
Descripción
Terephthalic acid, dipentyl ester, also known as Dipentyl terephthalate, is a chemical compound with the molecular formula C18H26O4 . It is also referred to as 1,4-Benzenedicarboxylic acid, dipentyl ester .
Molecular Structure Analysis
The molecular structure of Terephthalic acid, dipentyl ester is characterized by an average mass of 306.397 Da and a monoisotopic mass of 306.183105 Da .Physical And Chemical Properties Analysis
Terephthalic acid, dipentyl ester has an average mass of 306.397 Da and a monoisotopic mass of 306.183105 Da . More detailed physical and chemical properties are not available in the search results.Safety and Hazards
Direcciones Futuras
While specific future directions for Terephthalic acid, dipentyl ester are not mentioned in the search results, it’s worth noting that terephthalic acid is a commodity chemical, used principally as a precursor to the polyester PET, used to make clothing and plastic bottles . This suggests potential future applications in these areas.
Propiedades
Número CAS |
1818-95-7 |
|---|---|
Fórmula molecular |
C18H26O4 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
dipentyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H26O4/c1-3-5-7-13-21-17(19)15-9-11-16(12-10-15)18(20)22-14-8-6-4-2/h9-12H,3-8,13-14H2,1-2H3 |
Clave InChI |
SQQSFUNTQGNWKD-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCC |
SMILES canónico |
CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCC |
Otros números CAS |
1818-95-7 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

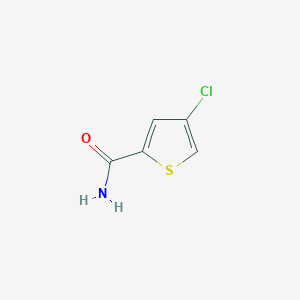
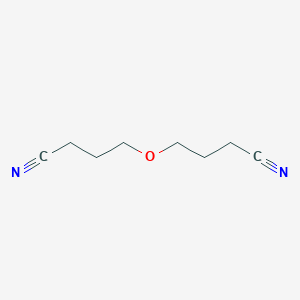
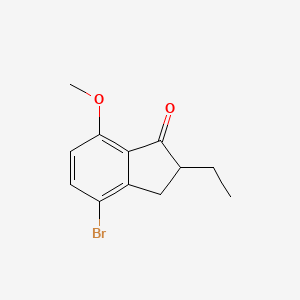
![N-[4-(4-Methoxyanilino)phenyl]acetamide](/img/structure/B3187851.png)

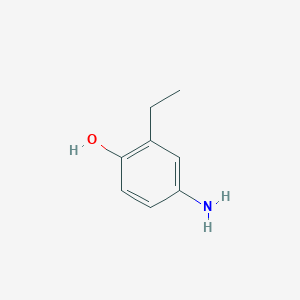

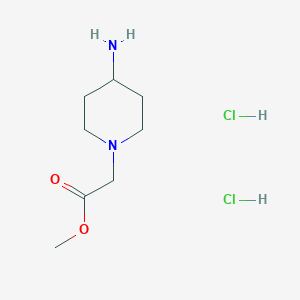
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B3187883.png)
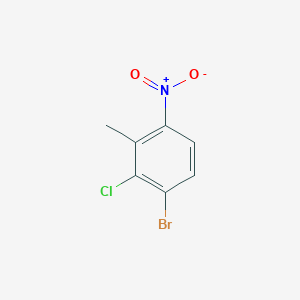


![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)
